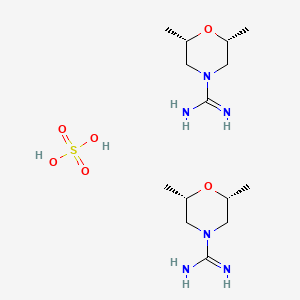
3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound featuring an interesting combination of functional groups. The molecule consists of a quinoline derivative, piperidine, and a phenylthio group connected through a propanone linker. This unique arrangement grants the compound significant versatility in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: To synthesize 3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one, a multi-step synthesis process is typically employed:
Formation of Intermediate Quinolines:
Reaction of aniline derivatives with dihydroxybenzoquinone under acidic conditions to form quinoline derivatives.
Synthesis of Piperidine Derivatives:
Reacting quinoline derivatives with chloroacetonitrile to introduce the piperidin-1-yl group.
Thioether Formation:
Introducing the phenylthio group by reacting phenylthiol with the corresponding chlorinated intermediate.
Final Coupling:
The final compound is formed by coupling these intermediates under controlled conditions using catalysts like palladium complexes.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and purity. The use of continuous flow reactors and more efficient catalytic systems is often employed to enhance scalability and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation:
The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction:
The carbonyl group in the propanone linker can be reduced to a secondary alcohol.
Substitution:
Electrophilic substitution reactions can occur at the quinoline moiety.
Common Reagents and Conditions:
Oxidation:
Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in mild acidic or basic conditions.
Reduction:
Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution:
Nitric acid (HNO3) or bromine (Br2) can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of secondary alcohol derivatives.
Substitution: Formation of nitrated or halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has found numerous applications across various scientific disciplines:
Chemistry: As a building block for synthesizing complex molecules.
Biology: Investigated for its interaction with biological targets and potential use in drug discovery.
Industry: Used in the development of advanced materials, such as polymers or specialty chemicals.
Mecanismo De Acción
Mechanism: The compound exerts its effects primarily through its interaction with biological macromolecules. The quinoline moiety can intercalate with DNA or interact with enzymes, while the piperidine and phenylthio groups enhance binding affinity and specificity.
Molecular Targets and Pathways:
DNA Intercalation: Inhibiting DNA replication and transcription.
Enzyme Inhibition: Targeting enzymes like topoisomerases or kinases involved in cell signaling pathways.
Comparación Con Compuestos Similares
3-(Phenylthio)-1-(4-piperidinyl)propan-1-one:
Lacks the quinoline moiety, resulting in different biological activities.
1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one:
Lacks the phenylthio group, leading to reduced binding affinity in some contexts.
Uniqueness: The presence of all three functional groups (quinoline, piperidine, and phenylthio) in 3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one makes it unique. This combination provides a balanced profile for various chemical and biological interactions, offering superior versatility compared to similar compounds.
Propiedades
IUPAC Name |
3-phenylsulfanyl-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-22(13-17-28-20-8-2-1-3-9-20)25-15-11-19(12-16-25)27-21-10-4-6-18-7-5-14-24-23(18)21/h1-10,14,19H,11-13,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJBVESLFIXYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2566108.png)
![5,8-Dioxaspiro[3.5]nonan-9-ylmethanol](/img/structure/B2566109.png)



![1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride](/img/structure/B2566119.png)






